Boc-3-(2-pyridyl)-Ala-OH (CAS 71239-85-5) is a highly specialized, Boc-protected unnatural amino acid building block widely procured for solid-phase peptide synthesis (SPPS) and medicinal chemistry. Featuring a pyridine ring attached to the β-carbon of an alanine backbone, it serves as a robust structural analog to natural histidine and phenylalanine. The compound is primarily utilized to introduce unique electronic properties, hydrogen-bond accepting capabilities, and specific metal-coordination sites into peptide sequences. Commercially, it is valued for its high purity (typically ≥98.0%) and its compatibility with Boc-chemistry workflows, enabling the synthesis of complex, aggregation-prone peptides or peptide thioesters where Fmoc-strategies may be suboptimal. Its procurement is essential for research and industrial applications requiring precise modulation of peptide-receptor binding affinities, pharmacokinetic profiles, or the development of novel metallopeptides [1].
Substituting Boc-3-(2-pyridyl)-Ala-OH with standard amino acids like Boc-His(Trt)-OH or Boc-Phe-OH fundamentally alters the target peptide's binding and coordination profile. While histidine provides an imidazole ring with a pKa near 6.0, the 2-pyridyl group offers a distinct pKa (~5.2) and a different steric and electronic environment, often resulting in significantly altered receptor affinities and metal-binding geometries. Furthermore, generic substitution with positional isomers such as 3-pyridylalanine or 4-pyridylalanine fails because the nitrogen atom in those isomers cannot participate in the same localized bidentate chelation with the peptide backbone. From a processability standpoint, the basic nature of the 2-pyridyl ring causes it to protonate during acid-mediated Boc cleavage, requiring modified deprotection protocols (e.g., higher TFA concentrations or longer reaction times) that are not necessary for standard aliphatic or less basic amino acids [1].
In structure-activity relationship (SAR) studies of IgG-binding peptides, the substitution of the native C-terminal histidine residue with 2-pyridylalanine (2-Pya) yielded a substantial improvement in binding affinity. While the baseline peptide utilizing histidine exhibited a dissociation constant (Kd) of 267 nM, the variant incorporating the 2-Pya residue achieved a Kd of 76 nM. When combined with a secondary substitution, the affinity was further enhanced to 2.48 nM. This demonstrates the superior binding characteristics imparted by the 2-pyridyl moiety compared to the native imidazole ring [1].
| Evidence Dimension | Dissociation constant (Kd) for IgG-binding peptide |
| Target Compound Data | 76 nM (single substitution with 2-Pya) |
| Comparator Or Baseline | 267 nM (native Histidine residue) |
| Quantified Difference | 3.5-fold improvement in binding affinity (lower Kd) |
| Conditions | SAR study of 15-IgBP peptide variants evaluated for human IgG binding |
Procuring Boc-3-(2-pyridyl)-Ala-OH enables the rational design of high-affinity therapeutic peptides by outperforming natural histidine in specific target-binding interactions.
The basicity of the 2-pyridyl ring significantly impacts the kinetics of Boc group removal during SPPS. Standard Boc-amino acids typically achieve complete deprotection in 20-30 minutes using 25-50% trifluoroacetic acid (TFA) in dichloromethane. In contrast, the nitrogen atom of the 2-pyridyl group protonates under acidic conditions, reducing the local effective acid concentration. Consequently, complete deprotection of Boc-3-(2-pyridyl)-Ala-OH requires an extended reaction time of 1-2 hours or an increased TFA concentration to prevent sequence truncation and ensure high crude peptide purity[1].
| Evidence Dimension | Required Boc deprotection time |
| Target Compound Data | 1-2 hours (or >50% TFA concentration) |
| Comparator Or Baseline | 20-30 minutes (Standard aliphatic Boc-amino acids) |
| Quantified Difference | 2- to 4-fold increase in required deprotection time |
| Conditions | Boc-SPPS using TFA/DCM mixtures at room temperature |
Procurement teams and synthetic chemists must be aware of these altered kinetics to adjust automated synthesis protocols, preventing costly batch failures due to incomplete deprotection.
The specific placement of the nitrogen atom in the 2-pyridyl ring allows it to act as a potent bidentate ligand in conjunction with adjacent peptide backbone amides or amines. This geometric arrangement readily forms stable 5- or 6-membered chelate rings with transition metals such as Cu(II), Ni(II), and Zn(II). Isomeric alternatives, such as 3-pyridylalanine or 4-pyridylalanine, position the nitrogen atom too far from the backbone to form these localized intramolecular chelates, restricting them to intermolecular cross-linking or monodentate coordination modes [1].
| Evidence Dimension | Intramolecular chelate ring formation |
| Target Compound Data | Readily forms stable 5- or 6-membered bidentate chelates with backbone |
| Comparator Or Baseline | 3-pyridylalanine and 4-pyridylalanine (monodentate or intermolecular only) |
| Quantified Difference | Binary capability (capable vs. incapable of localized bidentate backbone chelation) |
| Conditions | Transition metal coordination within folded peptide scaffolds |
Buyers developing metalloenzymes, catalytic peptides, or metal-sensing probes must select the 2-pyridyl isomer, as 3- or 4-pyridyl substitutes cannot replicate the required coordination geometry.
Due to its demonstrated ability to improve dissociation constants (Kd) by over 3-fold when replacing native histidine residues, Boc-3-(2-pyridyl)-Ala-OH is an optimal building block for developing high-affinity targeted therapies, such as IgG-binding ligands or oncology drugs where precise receptor interactions are critical [1].
For the synthesis of highly aggregation-prone peptides or peptide thioesters required for native chemical ligation, Boc-chemistry is often preferred over Fmoc-chemistry. Procuring the Boc-protected 2-pyridylalanine ensures compatibility with these specialized synthetic workflows, provided that the extended TFA deprotection kinetics are properly programmed into the automated synthesizer [2].
The unique ability of the 2-pyridyl moiety to form stable bidentate chelates with the peptide backbone makes this compound indispensable for engineering artificial metalloenzymes, metal-ion sensors, and structurally constrained peptides that rely on transition metal coordination for their folding or catalytic activity [3].
Irritant